N-cyclopropylpyridazin-3-amine
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Overview
Description
N-cyclopropylpyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with pyridazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyridazin-3-one, while reduction can produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclopropylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclopropylpyridazin-3-amine: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activities.
6-Chloro-N-propylpyridazin-3-amine:
Uniqueness
N-cyclopropylpyridazin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclopropylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-7(10-8-5-1)9-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXJBBRZBXFNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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